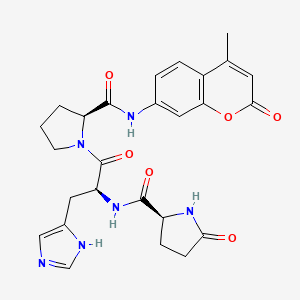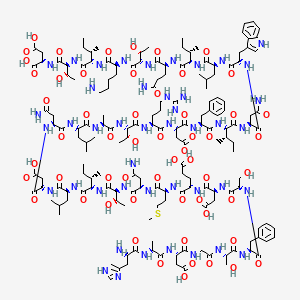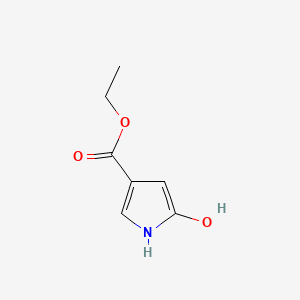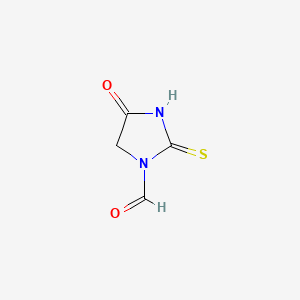
Trh-amc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TRH-AMC (Thyrotropin-Releasing Hormone-AMC) is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme. It serves as a research tool to study the enzymatic degradation of TRH .
Synthesis Analysis
The chemical structure of TRH-AMC consists of a tripeptide sequence: {Pyr}-His-{Pro-AMC} . Here, {Pyr} represents pyroglutamic acid, His stands for histidine, and {Pro-AMC} denotes a proline residue linked to an aminomethylcoumarin (AMC) fluorophore .
Molecular Structure Analysis
TRH-AMC has a molecular formula of C~26~H~28~N~6~O~6~ and a molecular weight of approximately 520.54 g/mol . Its structure is crucial for its interaction with the TRH-degrading enzyme.
Chemical Reactions Analysis
As a fluorogenic substrate, TRH-AMC undergoes enzymatic cleavage by TRH-degrading ectoenzymes. Upon cleavage, the AMC fluorophore is released, resulting in fluorescence. This property allows researchers to monitor the activity of TRH-degrading enzymes .
Physical And Chemical Properties Analysis
科学的研究の応用
Hypothalamic–Pituitary–Thyroid (HPT) Axis Regulation
TRH is a tripeptide synthesized mainly in the hypothalamus. It stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior lobe of the hypophysis. Understanding TRH’s role in the HPT axis is essential for thyroid function regulation and hormonal balance .
Neurotransmission and Neuroprotection
Beyond the hypothalamus, TRH acts as a neurotransmitter or neuromodulator. It exhibits antidepressant activity, arousal, and neuroprotective effects. Researchers have explored its potential in treating central nervous system (CNS) disorders such as epilepsy, schizophrenia, Alzheimer’s disease, Parkinson’s disease, and depression .
Blood–Brain Barrier (BBB) Penetration
TRH’s hydrophilic nature limits its ability to cross the BBB. However, TAL, an orally administered TRH analogue, overcomes this limitation. Investigating the structural basis for TAL’s improved BBB penetration could lead to novel drug delivery strategies .
Spinocerebellar Degeneration (SCD) Treatment
TAL has been approved for treating patients with SCD. Its longer effective duration, higher intrinsic efficacy, and potent CNS stimulant activity make it superior to TRH. Researchers continue to explore TAL’s mechanisms of action and clinical applications .
Prolactin Regulation
TRH plays a role in regulating prolactin synthesis and secretion. Understanding its impact on growth, development, and reproduction is crucial for reproductive health and related disorders .
Therapeutic Potential for CNS Disorders
Both TRH and TAL hold promise as templates for developing analogues to treat CNS disorders. Researchers aim to optimize their pharmacological properties, enhance stability, and minimize side effects. These efforts could revolutionize the management of neurological conditions .
作用機序
Target of Action
TRH-AMC is a fluorogenic substrate used in a coupled assay for thyrotropin-releasing hormone (TRH)-degrading ectoenzyme . The primary target of TRH-AMC is the TRH-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II . This enzyme is part of the M1 family of metallopeptidases and is enriched in various brain regions but is also expressed in peripheral tissues including the anterior pituitary and the liver .
Mode of Action
TRH-AMC interacts with its target, the TRH-DE, which hydrolyzes the TRH peptide in blood and extracellular space . This interaction results in the degradation of TRH, thus controlling the activity of TRH. The TRH-DE has a very narrow specificity, and its best characterized biological substrate is TRH .
Biochemical Pathways
The action of TRH-AMC affects the hypothalamic-pituitary-thyroid (HPT) axis. TRH is synthesized by neurons of the paraventricular nucleus of the hypothalamus, which integrate metabolic information and drive the secretion of thyrotropin from the anterior pituitary . This process controls the activity of the thyroid axis. The effects of TRH are transduced by two G-protein-coupled TRH receptors (TRH-R1 and TRH-R2) in some mammals . The TRH-DE controls the flux of TRH into the hypothalamus-pituitary portal vessels and may regulate serum thyrotropin secretion .
Pharmacokinetics
It is known that the trh-de, the target of trh-amc, is expressed in various brain regions and peripheral tissues, including the anterior pituitary and the liver . This suggests that TRH-AMC could potentially have a wide distribution in the body.
Result of Action
The action of TRH-AMC results in the degradation of TRH, controlling its activity. This can have multiple central effects, such as promoting arousal, anorexia, and anxiolysis, as well as controlling gastric, cardiac, and respiratory autonomic functions . The degradation of TRH by TRH-DE also allows the control of TRH flux into the hypothalamus-pituitary portal vessels, which may regulate serum thyrotropin secretion .
Action Environment
The action of TRH-AMC, like that of many other biochemical compounds, can be influenced by various environmental factors. It is known that the TRH-DE is expressed in various brain regions and peripheral tissues, suggesting that the action of TRH-AMC could potentially be influenced by factors that affect these areas .
Safety and Hazards
特性
IUPAC Name |
(2S)-N-[(2S)-3-(1H-imidazol-5-yl)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O6/c1-14-9-23(34)38-21-11-15(4-5-17(14)21)29-25(36)20-3-2-8-32(20)26(37)19(10-16-12-27-13-28-16)31-24(35)18-6-7-22(33)30-18/h4-5,9,11-13,18-20H,2-3,6-8,10H2,1H3,(H,27,28)(H,29,36)(H,30,33)(H,31,35)/t18-,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUKTPVHFSNFMB-UFYCRDLUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CN=CN4)NC(=O)[C@@H]5CCC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxa-1-azabicyclo[5.2.0]non-3-ene](/img/structure/B573811.png)


![5,6-Dihydroimidazo[1,2-a]pyridin-7(1H)-one](/img/structure/B573814.png)
![Thallium hydrotris[3-(2-pyridyl)pyrazol-1-YL]borate](/img/structure/B573816.png)



![7-Methyl-1H-benzo[d]imidazole-1,2-diamine](/img/structure/B573827.png)